molecular formula C11H19BrClN3 B1465940 N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride CAS No. 1219964-22-3

N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Cat. No. B1465940
M. Wt: 308.64 g/mol
InChI Key: FTHGWPFEQGHNGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride is a useful research compound. Its molecular formula is C11H19BrClN3 and its molecular weight is 308.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Coordination Chemistry and Structural Analysis

Research has focused on the synthesis and structural characterization of heterodinuclear and trinuclear complexes, exploring the coordination behavior of various ligands, including those related to 1,3-propanediamine derivatives. These studies illuminate the structural versatility and complexation behavior of these ligands with transition metals, which is crucial for designing materials with specific magnetic and electronic properties. For example, heterodinuclear compounds containing U^4+ and transition metals demonstrate unique coordination environments and magnetic interactions, highlighting the potential of such compounds in magnetic materials and catalysis (Salmon et al., 2007).

Magnetic Properties

The synthesis of coordination compounds, especially those involving transition metals like Cu(II) and Ni(II), has been examined for their magnetic properties. These studies are pivotal in the development of molecular magnets and understanding magnetic interactions at the molecular level. For instance, the synthesis and analysis of double μ1,1 and μ1,3 azido bridged Cu(II) and Ni(II) chains reveal insights into the alternating ferro/antiferromagnetic chain models, contributing to the field of molecular magnetism and the design of magnetic materials (Bhowmik et al., 2014).

Synthesis and Characterization of Metal Complexes

The creation of metal complexes using 1,3-propanediamine derivatives as ligands further showcases the compound's role in the synthesis of materials with potential applications in catalysis, luminescence, and as precursors for advanced functional materials. These complexes, with Cu(II), Ni(II), and Zn(II), exhibit diverse morphologies and coordination modes, influenced by the ligand's structure. The investigation into these compounds provides a foundation for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers with desirable physical and chemical properties (Caballero et al., 2011).

Optoelectronic and Photovoltaic Applications

Although not directly related to the specific compound , research on related pyridine-based monomers and polymers highlights the potential application of similar compounds in the field of dye-sensitized solar cells (DSSCs). These studies indicate that pyridine derivatives can enhance the optoelectronic and photovoltaic performances of DSSCs, suggesting that compounds like N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride might also find applications in the development of renewable energy technologies (Singh et al., 2016).

properties

IUPAC Name

N-(5-bromo-4-methylpyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BrN3.ClH/c1-9-7-11(14-8-10(9)12)13-5-4-6-15(2)3;/h7-8H,4-6H2,1-3H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHGWPFEQGHNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Br)NCCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(5-Bromo-4-methyl-2-pyridinyl)-N3,N3-dimethyl-1,3-propanediamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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